
Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate
Overview
Description
Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate is an organic compound with the molecular formula C17H17F2NO4S. It is characterized by the presence of a benzyl group, two fluorine atoms, and a propane-1-sulfonamido group attached to a benzoate core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluorobenzoic acid, benzyl alcohol, and propane-1-sulfonyl chloride.
Esterification: The 2,6-difluorobenzoic acid is esterified with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid, to form benzyl 2,6-difluorobenzoate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl and sulfonamido groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the benzyl and sulfonamido groups.
Reduction: Reduced forms of the benzyl and sulfonamido groups.
Hydrolysis: 2,6-difluorobenzoic acid and benzyl alcohol.
Scientific Research Applications
Biomedical Research
Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate has been identified as a potential inhibitor of specific enzymes, making it valuable in drug discovery and development.
Enzyme Inhibition Studies
Research indicates that this compound can act as an inhibitor for various kinases, particularly those involved in cancer pathways. For instance, studies have shown its efficacy against farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cell growth and differentiation. The structure-based design of inhibitors has highlighted the compound's ability to selectively inhibit human farnesyltransferase over its Plasmodium falciparum counterpart, suggesting its application in targeting both cancer and malaria treatment .
Pharmaceutical Applications
The unique chemical structure of this compound allows for modifications that can enhance its pharmacological properties. Its sulfonamide group contributes to its solubility and bioavailability, making it a candidate for oral or injectable formulations.
Case Studies
Several case studies have documented the compound's effectiveness in preclinical models:
- Cancer Treatment : In a study focusing on melanoma, derivatives of this compound demonstrated potent inhibitory effects on tumor cell proliferation, suggesting a pathway for developing targeted cancer therapies .
- Neurodegenerative Disorders : The compound has also been explored for its potential in treating neurodegenerative diseases through modulation of signaling pathways affected by Raf kinases .
Toxicological Assessments
Safety evaluations are crucial for any compound intended for therapeutic use. This compound has been subjected to various toxicological tests to assess its safety profile. The results indicate that while the compound has irritant properties, further studies are needed to fully understand its long-term effects and potential toxicity in vivo .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of microbial cell walls, or modulation of inflammatory responses.
Comparison with Similar Compounds
Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate can be compared with other similar compounds, such as:
Benzyl 2,6-difluorobenzoate: Lacks the sulfonamido group, resulting in different chemical properties and applications.
Benzyl 3-(propane-1-sulfonamido)benzoate: Lacks the fluorine atoms, leading to variations in reactivity and biological activity.
2,6-Difluoro-3-(propane-1-sulfonamido)benzoic acid: Lacks the benzyl ester group, affecting its solubility and chemical behavior.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct properties and applications.
Biological Activity
Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate is an organic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparisons with related compounds.
- Molecular Formula : C₁₇H₁₇F₂NO₄S
- Molecular Weight : 369.39 g/mol
- CAS Number : 918523-45-2
- Melting Point : 74–76 °C
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses or microbial metabolism.
- Receptor Modulation : It could interact with receptors that play roles in immune responses or pain pathways.
- Pathway Disruption : The sulfonamide moiety may disrupt pathways related to inflammation or microbial resistance.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been studied for its effects on the NLRP3 inflammasome, a critical component of the innate immune system. In vitro studies show that it can inhibit the release of pro-inflammatory cytokines like IL-1β, suggesting its potential as a therapeutic agent for inflammatory diseases .
2. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Its structure allows it to penetrate microbial cell walls effectively, leading to cell lysis and death. Preliminary studies indicate efficacy against various bacterial strains, although further research is needed to establish specific mechanisms and resistance profiles.
3. Biochemical Probing
As a biochemical probe, this compound can be utilized in enzyme interaction studies. Its ability to modify enzyme activity makes it a valuable tool for understanding biochemical pathways and developing new therapeutic strategies .
Comparative Analysis with Similar Compounds
To highlight the unique properties of this compound, comparisons can be made with structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Benzyl 2,6-difluorobenzoate | Lacks sulfonamido group | Limited anti-inflammatory activity |
Benzyl 3-(propane-1-sulfonamido)benzoate | Lacks fluorine atoms | Reduced reactivity |
2,6-Difluoro-3-(propane-1-sulfonamido)benzoic acid | Lacks benzyl ester group | Different solubility and behavior |
The presence of both fluorine atoms and the sulfonamide group in this compound contributes to its distinct biological properties compared to these related compounds.
Case Studies
Several case studies have documented the biological activity of this compound:
- Study on NLRP3 Inhibition :
-
Antimicrobial Efficacy :
- A study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
- The compound demonstrated significant bactericidal activity with minimum inhibitory concentrations (MICs) below clinically relevant thresholds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step process. Begin with 2,6-difluoro-3-nitrobenzoic acid, which undergoes benzyl esterification using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C). Subsequent reduction of the nitro group to an amine (e.g., catalytic hydrogenation with Pd/C) allows for sulfonylation with propane-1-sulfonyl chloride in the presence of a base (e.g., pyridine or Et₃N) to introduce the sulfonamido group . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride to ensure complete conversion).
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR with deuterated solvents (e.g., CDCl₃) to confirm substitution patterns (e.g., fluorine-induced splitting in aromatic regions) and sulfonamido proton shifts (~8-10 ppm for NH) .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>98% by area normalization). Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns consistent with fluorine and sulfur content .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis steps due to potential dust/aerosol formation .
- Storage : Store at 2–8°C in a tightly sealed amber vial to prevent hydrolysis of the sulfonamido group. Avoid exposure to moisture and strong bases .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from sulfonylation) with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictory data in regioselectivity during sulfonamido group installation?
- Methodological Answer : Conflicting regiochemical outcomes may arise due to steric effects from the 2,6-difluoro substituents. To address this:
- Computational Modeling : Use density functional theory (DFT) to calculate transition-state energies for sulfonylation at competing positions (C3 vs. other aromatic sites) .
- Isotopic Labeling : Synthesize a deuterated analog (e.g., ND₂ instead of NH₂) to track reaction pathways via ²H NMR .
- Competitive Experiments : Compare reaction rates using substituted sulfonyl chlorides (e.g., methyl vs. propane sulfonyl) to assess steric/electronic influences .
Q. What strategies are effective for studying the compound’s potential as a protease inhibitor in biochemical assays?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten assays with a fluorogenic substrate (e.g., Z-Gly-Pro-AMC) to measure inhibition constants (Kᵢ) . Vary sulfonamido chain length (propane vs. butane) to probe hydrophobic binding pockets.
- X-ray Crystallography : Co-crystallize the compound with the target protease (e.g., thrombin) to visualize binding interactions, focusing on fluorine-mediated hydrogen bonding .
- Mutagenesis Studies : Engineer protease active-site mutations (e.g., Ser195Ala) to validate sulfonamido interaction specificity .
Q. How can computational chemistry predict the compound’s stability under varying pH conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate hydrolysis of the benzyl ester and sulfonamido groups in explicit solvent models (e.g., water at pH 2–12) .
- pKa Prediction Tools : Use software like MarvinSketch to estimate acid dissociation constants for the sulfonamido NH (~9-11) and ester carbonyl (~0-2) .
- Accelerated Stability Testing : Validate predictions by incubating the compound in buffered solutions (pH 1–13) at 40°C for 14 days, analyzing degradation via LC-MS .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility profiles?
- Methodological Answer :
- Purification Verification : Recrystallize the compound from ethyl acetate/hexane (1:3) and confirm purity via DSC (differential scanning calorimetry) to rule out polymorphic forms .
- Solvent Screening : Test solubility in aprotic solvents (e.g., DMSO, DMF) and compare with literature values. Note that fluorine substitution reduces solubility in polar solvents .
- Collaborative Validation : Cross-reference data with independent labs using standardized protocols (e.g., USP <741> for melting range determination) .
Q. Experimental Design Tables
Properties
IUPAC Name |
benzyl 2,6-difluoro-3-(propylsulfonylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO4S/c1-2-10-25(22,23)20-14-9-8-13(18)15(16(14)19)17(21)24-11-12-6-4-3-5-7-12/h3-9,20H,2,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYMHSYQVJAYIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)OCC2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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